molecular formula C10H8N4S B039409 3-Hydrazinethieno(2,3-h)cinnoline CAS No. 118736-71-3

3-Hydrazinethieno(2,3-h)cinnoline

Cat. No. B039409
M. Wt: 216.26 g/mol
InChI Key: DNPIEYAAEUIJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazinethieno(2,3-h)cinnoline is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex process involving multiple steps and has been studied extensively for its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of 3-Hydrazinethieno(2,3-h)cinnoline involves its ability to bind to specific enzymes and inhibit their activity. This results in the modulation of various signaling pathways and cellular processes, which can have profound effects on physiological functions.

Biochemical And Physiological Effects

Studies have shown that 3-Hydrazinethieno(2,3-h)cinnoline can have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. Additionally, it has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Hydrazinethieno(2,3-h)cinnoline in lab experiments is its potent inhibitory activity against enzymes. This makes it a valuable tool for studying various signaling pathways and cellular processes. However, its complex synthesis process and limited availability can be a limitation for some researchers.

Future Directions

There are several potential future directions for the study of 3-Hydrazinethieno(2,3-h)cinnoline. These include further elucidation of its mechanism of action, optimization of its synthesis process, and development of new derivatives with improved activity and selectivity. Additionally, its potential applications in the treatment of various diseases such as cancer and diabetes warrant further investigation.

Synthesis Methods

The synthesis of 3-Hydrazinethieno(2,3-h)cinnoline involves the condensation of 2-Amino-3-cyanothiophene with hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified through various techniques such as recrystallization and chromatography.

Scientific Research Applications

3-Hydrazinethieno(2,3-h)cinnoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including protein tyrosine phosphatases and kinases. This makes it a promising candidate for the development of new drugs and therapies for various diseases such as cancer and diabetes.

properties

CAS RN

118736-71-3

Product Name

3-Hydrazinethieno(2,3-h)cinnoline

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

thieno[2,3-h]cinnolin-3-ylhydrazine

InChI

InChI=1S/C10H8N4S/c11-12-9-5-6-1-2-8-7(3-4-15-8)10(6)14-13-9/h1-5H,11H2,(H,12,13)

InChI Key

DNPIEYAAEUIJAP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CS2)C3=NN=C(C=C31)NN

Canonical SMILES

C1=CC2=C(C=CS2)C3=NN=C(C=C31)NN

Other CAS RN

118736-71-3

synonyms

3-hydrazinethieno(2,3-h)cinnoline
3-HZTC

Origin of Product

United States

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